molecular formula C13H30NO3P B3820616 N-(dibutoxyphosphorylmethyl)-N-ethylethanamine

N-(dibutoxyphosphorylmethyl)-N-ethylethanamine

Cat. No.: B3820616
M. Wt: 279.36 g/mol
InChI Key: QBTPISIONYWQSH-UHFFFAOYSA-N
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Description

N-(dibutoxyphosphorylmethyl)-N-ethylethanamine is an organophosphorus compound known for its unique chemical structure and potential applications in various fields. This compound features a phosphorus atom bonded to two butoxy groups and a methyl group, which is further connected to an ethylethanamine moiety. The presence of the phosphoryl group imparts distinct chemical properties, making it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(dibutoxyphosphorylmethyl)-N-ethylethanamine typically involves the reaction of dibutyl phosphite with an appropriate amine under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the amine, followed by the addition of dibutyl phosphite. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-50°C to ensure optimal yield.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the final product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions: N-(dibutoxyphosphorylmethyl)-N-ethylethanamine undergoes various chemical reactions, including:

    Oxidation: The phosphoryl group can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphoryl group to phosphine derivatives.

    Substitution: The butoxy groups can be substituted with other alkoxy or aryloxy groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products:

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Various alkoxy or aryloxy substituted phosphoramidates.

Scientific Research Applications

N-(dibutoxyphosphorylmethyl)-N-ethylethanamine has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biochemical pathways.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer or antiviral agent.

    Industry: Utilized in the development of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(dibutoxyphosphorylmethyl)-N-ethylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphoryl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the compound may interfere with cellular signaling pathways by modulating the activity of key proteins involved in these processes.

Comparison with Similar Compounds

  • N-(diethoxyphosphorylmethyl)-N-ethylethanamine
  • N-(dibutoxyphosphorylmethyl)-N-methylethanamine
  • N-(dibutoxyphosphorylmethyl)-N-propylethanamine

Comparison: N-(dibutoxyphosphorylmethyl)-N-ethylethanamine is unique due to its specific combination of butoxy groups and ethylethanamine moiety. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted applications. The presence of butoxy groups can influence its solubility and interaction with biological membranes, potentially enhancing its efficacy in certain applications.

Properties

IUPAC Name

N-(dibutoxyphosphorylmethyl)-N-ethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H30NO3P/c1-5-9-11-16-18(15,17-12-10-6-2)13-14(7-3)8-4/h5-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTPISIONYWQSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOP(=O)(CN(CC)CC)OCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H30NO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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